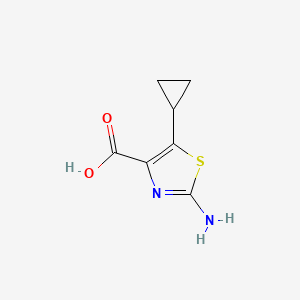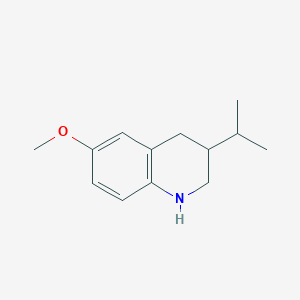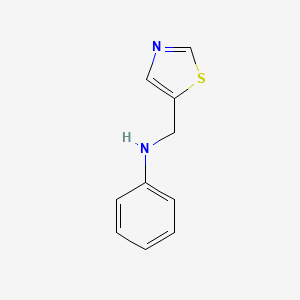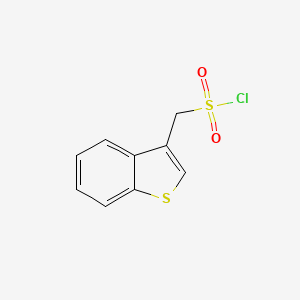
(Heptan-4-yl)(thiophen-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Heptan-4-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C12H21NS It consists of a heptane chain attached to a thiophene ring via a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of heptan-4-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Heptan-4-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
(Heptan-4-yl)(thiophen-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of (Heptan-4-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Heptan-4-yl)(thiophen-2-ylmethyl)amine: C12H21NS
Thiophen-2-ylmethylamine: C6H9NS
Heptan-4-amine: C7H17N
Uniqueness
This compound is unique due to its specific structure, which combines a heptane chain with a thiophene ring via a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H21NS |
|---|---|
Poids moléculaire |
211.37 g/mol |
Nom IUPAC |
N-(thiophen-2-ylmethyl)heptan-4-amine |
InChI |
InChI=1S/C12H21NS/c1-3-6-11(7-4-2)13-10-12-8-5-9-14-12/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3 |
Clé InChI |
GIBRBDQVHQFRAK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)NCC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)


![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)
![Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)





